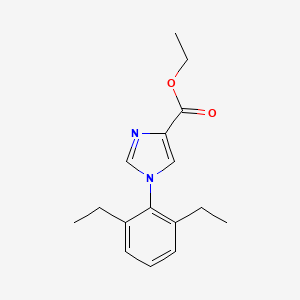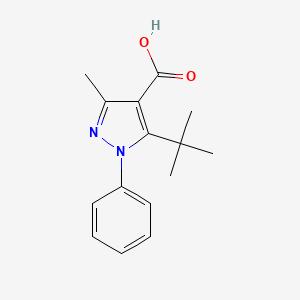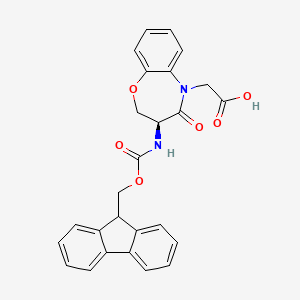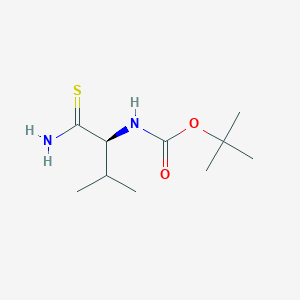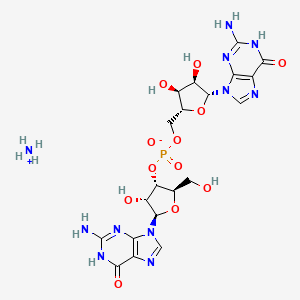
Undecaprenyl pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecaprenyl pyrophosphate is an essential molecule involved in the construction of the bacterial peptidoglycan cell wall. It is a receptor found in the plasma membrane of bacteria, allowing glycan tetrapeptide monomers synthesized in the cell cytoplasm to translocate to the periplasmic space . This compound plays a crucial role in the biosynthesis of bacterial extracellular polysaccharides, such as cell wall peptidoglycan, O-antigen, and teichoic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase. This enzyme catalyzes the condensation of farnesyl pyrophosphate with eight consecutive isopentenyl pyrophosphate units, forming this compound . The reaction requires the presence of magnesium ions (Mg²⁺) as a cofactor .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of recombinant bacterial strains engineered to overexpress this compound synthase. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Catalyzed by this compound phosphatases, converting this compound to undecaprenyl phosphate.
Condensation: Involves the formation of lipid intermediates in the peptidoglycan biosynthesis pathway.
Common Reagents and Conditions
Dephosphorylation: Requires this compound phosphatases such as BacA-type and type-2 phosphatidic acid phosphatases.
Condensation: Utilizes farnesyl pyrophosphate and isopentenyl pyrophosphate in the presence of magnesium ions.
Major Products Formed
Undecaprenyl phosphate: Formed by the dephosphorylation of this compound.
Lipid intermediates: Such as lipid I and lipid II, formed during peptidoglycan biosynthesis.
Aplicaciones Científicas De Investigación
Undecaprenyl pyrophosphate has several scientific research applications, including:
Antibacterial Drug Design: Targeting this compound synthase for the development of new antibacterial agents.
Bacterial Cell Wall Biosynthesis: Studying the role of this compound in the biosynthesis of bacterial cell walls.
Antibiotic Resistance Research: Investigating the role of this compound phosphatases in mediating resistance to antibiotics such as bacitracin.
Mecanismo De Acción
Undecaprenyl pyrophosphate functions as a lipid carrier in the bacterial cell membrane, facilitating the transport of hydrophilic cell surface polymers across the hydrophobic membrane . The compound is synthesized by this compound synthase and dephosphorylated by this compound phosphatases to form undecaprenyl phosphate . This process is essential for the biosynthesis of peptidoglycan and other cell surface polymers .
Comparación Con Compuestos Similares
Similar Compounds
Undecaprenyl phosphate: A related compound containing one fewer phosphate group, produced from undecaprenyl pyrophosphate by dephosphorylation.
Uniqueness
This compound is unique due to its role as a lipid carrier in the bacterial cell membrane, essential for the biosynthesis of peptidoglycan and other cell surface polymers . Its involvement in antibiotic resistance mechanisms further highlights its significance in bacterial physiology and drug design .
Propiedades
Número CAS |
23-13-2 |
|---|---|
Fórmula molecular |
C55H92O7P2 |
Peso molecular |
927.3 g/mol |
Nombre IUPAC |
phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |
InChI |
InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |
Clave InChI |
NTXGVHCCXVHYCL-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




